molecular formula C9H12N2O B14817535 (5-Cyclopropoxypyridin-3-YL)methanamine

(5-Cyclopropoxypyridin-3-YL)methanamine

Cat. No.: B14817535
M. Wt: 164.20 g/mol
InChI Key: FHLLTJPVGSAOSU-UHFFFAOYSA-N
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Description

(5-Cyclopropoxypyridin-3-YL)methanamine is a pyridine-based amine derivative featuring a cyclopropoxy substituent at the 5-position of the pyridine ring and a methanamine group at the 3-position.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(5-cyclopropyloxypyridin-3-yl)methanamine

InChI

InChI=1S/C9H12N2O/c10-4-7-3-9(6-11-5-7)12-8-1-2-8/h3,5-6,8H,1-2,4,10H2

InChI Key

FHLLTJPVGSAOSU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropoxypyridin-3-YL)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropylpyridine with formaldehyde and ammonia, followed by reduction to yield the desired methanamine derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure liquid chromatography (HPLC) for purification. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropoxypyridin-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, and substituted pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of (5-Cyclopropoxypyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent (Pyridin-3-yl) Molecular Formula Molecular Weight Salt Form Key Properties
(5-Cyclopropoxypyridin-3-YL)methanamine Cyclopropoxy C9H12N2O 164.21 Free base High lipophilicity, potential CNS activity
(5-Methoxypyridin-3-yl)methanamine Methoxy C7H10N2O 138.17 Free base Lower lipophilicity, improved solubility
(5-Chloropyridin-3-yl)(cyclopropyl)methanamine Chloro, Cyclopropyl C9H12Cl2N2 219.11 Dihydrochloride Enhanced stability, antibacterial use
[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine Methoxy (2-position) C10H13N2O 177.23 Dihydrochloride Pyridine positional isomerism

Key Observations :

  • Substituent Effects: Cyclopropoxy: Increases lipophilicity (logP ~2.5 estimated) compared to methoxy (logP ~1.2) . This may enhance blood-brain barrier penetration, suggesting CNS applications.
  • Salt Forms : Dihydrochloride salts (e.g., 219.11 g/mol variant) improve aqueous solubility and stability for pharmaceutical formulations .

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